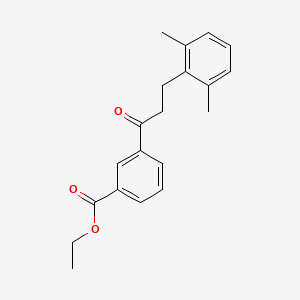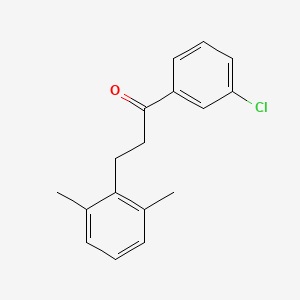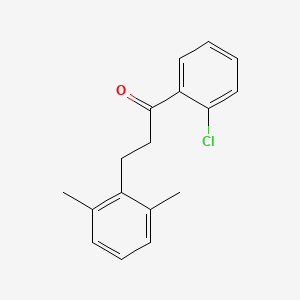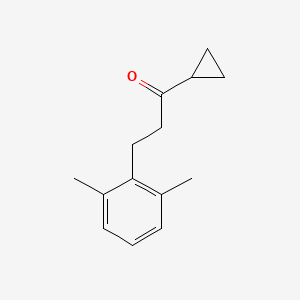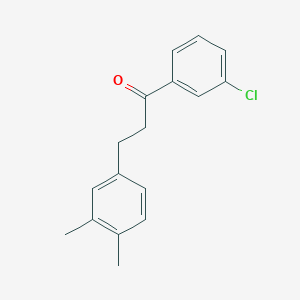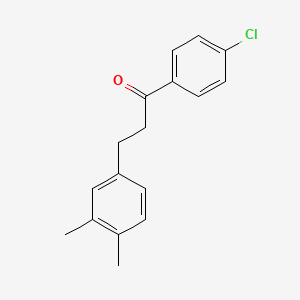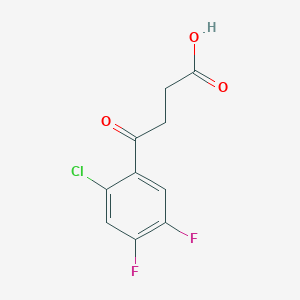
4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid
Vue d'ensemble
Description
The compound of interest, 4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid, is a structurally complex molecule that may be involved in various chemical reactions and biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of intermediate products and the use of various reagents to achieve the desired molecular structure. For instance, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid involved techniques such as elemental analyses, FT-IR, NMR, and single crystal X-ray structural analysis . Similarly, the synthesis of (4E)-N-(4-chlorophenyl)-5-substituted-2-diazo-3-oxopent-4-enoic acid amides was achieved using p-chloroaniline and various arylaldehydes, with the products characterized by NMR, MS, IR, and X-ray crystallography . These methods could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various computational and spectroscopic techniques. For example, DFT and TD-DFT/PCM calculations were used to determine the structural parameters of certain dyes, and their results were compared with available X-ray data . The molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies . These techniques could be used to analyze the molecular structure of 4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in various studies. For instance, the reaction of aroylacrylic acid with aliphatic thiol compounds under mild conditions resulted in stable fluorescent thiol adducts . Another study described the unexpected formation of chloropyridazine derivatives from the reaction of certain compounds with POCl3, which were then used to prepare thio derivatives . These findings suggest that 4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid may also participate in a variety of chemical reactions, potentially leading to the formation of novel compounds with biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one of interest have been characterized in several studies. For example, the photoadducts of certain pyrones with chloroethylenes were analyzed, and their dehydrochlorination was studied, revealing insights into their reactivity and stability . The analysis of a butyl ester formulation of a related compound involved gas-liquid chromatography and mass spectrometry, highlighting the importance of analytical techniques in determining the properties of such compounds . These methods could be applied to determine the physical and chemical properties of 4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid.
Propriétés
IUPAC Name |
4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2O3/c11-6-4-8(13)7(12)3-5(6)9(14)1-2-10(15)16/h3-4H,1-2H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYDAZSXKZCZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



